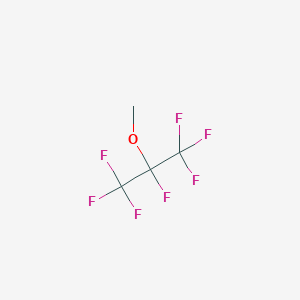

Éther méthylique d'heptafluoroisopropyle

Vue d'ensemble

Description

Heptafluoroisopropyl methyl ether is a chemical compound known for its unique properties and applications, particularly in the field of plasma etching. It is a type of hydrofluoroether, which is characterized by its low global warming potential compared to traditional etching gases like sulfur hexafluoride and perfluorocarbons. This compound is used in various industrial processes due to its stability and effectiveness in etching silicon carbide and other materials.

Applications De Recherche Scientifique

Heptafluoroisopropyl methyl ether has several applications in scientific research and industry:

Plasma Etching: It is used as an etching gas in the semiconductor industry, particularly for etching silicon carbide. .

Chemical Synthesis: The compound is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Heptafluoroisopropyl methyl ether (HFE-347mmy) is primarily used for the etching of silicon carbide (SiC) . SiC is a semiconductor that can operate under severe environments, such as high temperatures and currents, due to its wide energy band gap and high dielectric strength .

Mode of Action

HFE-347mmy interacts with SiC in a plasma environment, specifically in HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas . The etching characteristics were compared at various bias voltages . The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages, whereas O is a major contributor at high bias voltages .

Biochemical Pathways

The etching process involves the reaction of F with Si or C to form volatile SiF4 or CF4, and O reacts with C to form volatile CO and CO2 . These reactions are part of the biochemical pathways affected by the action of HFE-347mmy.

Result of Action

The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages, whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages . Atomic Force Microscopy (AFM) measurements showed that the SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .

Action Environment

The action of HFE-347mmy is influenced by environmental factors such as the presence of other gases (O2 and Ar) and the applied bias voltage . The etching characteristics of HFE-347mmy can vary depending on these factors .

Analyse Biochimique

Biochemical Properties

Heptafluoroisopropyl methyl ether plays a significant role in biochemical reactions, particularly in the field of plasma etching. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of silicon carbide (SiC) etching, heptafluoroisopropyl methyl ether interacts with fluorine and oxygen radicals, which are major contributors to the etching process . These interactions are crucial for the formation of volatile compounds such as silicon tetrafluoride and carbon tetrafluoride, which facilitate the etching process.

Cellular Effects

Heptafluoroisopropyl methyl ether has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In the context of plasma etching, the compound’s interaction with fluorine and oxygen radicals can lead to changes in the cellular environment, impacting the overall cellular function . These effects are particularly evident in cells involved in high-temperature and high-voltage applications, such as those in silicon carbide-based power semiconductors.

Molecular Mechanism

The molecular mechanism of heptafluoroisopropyl methyl ether involves its interaction with fluorine and oxygen radicals during the etching process. These radicals play a crucial role in the formation of volatile compounds that facilitate the etching of silicon carbide . The compound’s ability to generate these radicals and its subsequent interactions with biomolecules are key to its effectiveness in plasma etching applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heptafluoroisopropyl methyl ether can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the etching characteristics of heptafluoroisopropyl methyl ether can vary with different bias voltages and over extended periods . Long-term effects on cellular function have been observed, particularly in the context of silicon carbide etching, where the compound’s interaction with fluorine and oxygen radicals can lead to changes in the cellular environment.

Dosage Effects in Animal Models

The effects of heptafluoroisopropyl methyl ether can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, in the context of plasma etching, higher dosages of heptafluoroisopropyl methyl ether can lead to increased etch rates and smoother surfaces . It is important to carefully control the dosage to avoid potential toxic effects.

Metabolic Pathways

Heptafluoroisopropyl methyl ether is involved in various metabolic pathways, particularly those related to its interaction with fluorine and oxygen radicals. These interactions are crucial for the formation of volatile compounds that facilitate the etching process . The compound’s involvement in these pathways can impact metabolic flux and metabolite levels, particularly in cells involved in high-temperature and high-voltage applications.

Transport and Distribution

The transport and distribution of heptafluoroisopropyl methyl ether within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s effectiveness in plasma etching applications.

Subcellular Localization

Heptafluoroisopropyl methyl ether’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can impact the compound’s activity and function within the cell . In the context of plasma etching, the compound’s localization within specific cellular compartments is crucial for its interaction with fluorine and oxygen radicals and the subsequent formation of volatile compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl methyl ether can be synthesized through the reaction of hexafluoroacetone with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process involves the nucleophilic attack of methanol on hexafluoroacetone, followed by the elimination of water to form the ether linkage.

Industrial Production Methods: In industrial settings, the production of heptafluoroisopropyl methyl ether involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to maintain optimal temperature and pressure, ensuring consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Heptafluoroisopropyl methyl ether primarily undergoes substitution reactions due to the presence of the ether linkage and the highly electronegative fluorine atoms. These reactions can be catalyzed by acids or bases, depending on the desired outcome.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include strong acids like hydrochloric acid or sulfuric acid, which facilitate the replacement of the ether group with other functional groups.

Oxidation Reactions: Although less common, heptafluoroisopropyl methyl ether can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated compounds, while oxidation reactions may produce carbonyl-containing products.

Comparaison Avec Des Composés Similaires

Heptafluoroisopropyl methyl ether is unique among hydrofluoroethers due to its specific structure and properties. Similar compounds include:

Heptafluoropropyl methyl ether: Another hydrofluoroether with similar applications but slightly different reactivity and physical properties.

Hexafluoroisopropyl methyl ether: A related compound with fewer fluorine atoms, resulting in different chemical behavior and applications.

Compared to these compounds, heptafluoroisopropyl methyl ether offers a balance of high reactivity and low environmental impact, making it a preferred choice in many industrial and research applications.

Propriétés

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXERHTOVVTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379276 | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-84-2 | |

| Record name | Methyl perfluoroisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

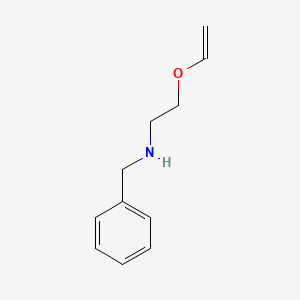

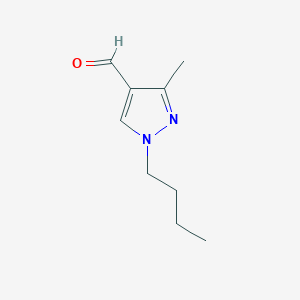

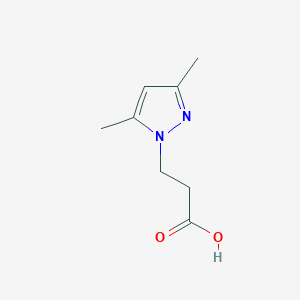

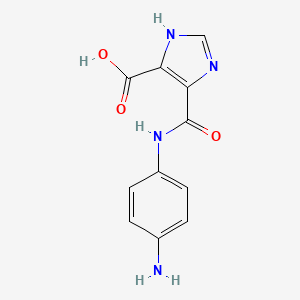

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HFE-347mmy interact with SiO2 during plasma etching?

A: Research suggests that physical sputtering is the primary mechanism of SiO2 etching by HFE-347mmy/Ar plasmas []. This conclusion is based on the observation of maximized normalized etch yields (NEY) at angles between 50° and 70°, which is characteristic of physical sputtering processes. In this process, the plasma generates reactive ions from HFE-347mmy and Ar. These ions are then accelerated towards the SiO2 surface by an electric field. The kinetic energy transfer from the impacting ions to the SiO2 lattice results in the ejection of SiO2 molecules, effectively etching the material.

Q2: Why is HFE-347mmy considered a more environmentally friendly alternative to PFCs in plasma etching?

A: HFE-347mmy has a GWP of ~350 [], significantly lower than conventional PFCs, which often have GWPs in the thousands. GWP measures a gas's ability to trap heat in the atmosphere over a specific period, contributing to global warming. Thus, using HFE-347mmy instead of PFCs could significantly reduce the environmental impact of plasma etching processes.

Q3: Beyond SiO2, are there other materials that HFE-347mmy can be used to etch?

A: While the provided research focused on SiO2 etching, another study explored the potential of HFE-347mmy for etching silicon carbide (SiC) []. This suggests the potential versatility of HFE-347mmy for various etching applications. Further research is needed to fully understand the efficacy and mechanisms of HFE-347mmy plasma etching on different materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)